Isotopic Mass Shift for Interference-Free Quantitation
m-Hydroxycocaine-D3 provides a nominal mass increase of +3.02 Da (monoisotopic) relative to unlabeled m-hydroxycocaine (average mass 319.35 Da vs. 322.37 Da), which is sufficient to shift the deuterated IS outside the natural isotopic envelope of the analyte. In contrast, a single 13C label (+1 Da) or a D1-label (+1 Da) can partially overlap with the [M+1] peak of the unlabeled analyte, reducing specificity at low concentrations. The D3-label on the N-methyl group maintains co-elution behavior while ensuring a clean extraction window in selected reaction monitoring (SRM) mode [1].
| Evidence Dimension | Mass shift vs. unlabeled analyte |
|---|---|
| Target Compound Data | +3.02 Da (monoisotopic mass 322.1608 Da; average mass 322.37 Da) |
| Comparator Or Baseline | Unlabeled m-hydroxycocaine: monoisotopic mass 319.1420 Da; average mass 319.35 Da. D1-labeled analog: +1 Da shift risks isotopic overlap with [M+1] of unlabeled analyte. |
| Quantified Difference | 3 Da minimum separation from the monoisotopic peak of the unlabeled analyte |
| Conditions | Calculated from molecular formula (C17H18D3NO5 vs. C17H21NO5); applicable to low-resolution triple quadrupole LC-MS/MS operated in SRM mode. |
Why This Matters
A +3 Da mass shift is the practical minimum for reliable isotope-dilution LC-MS/MS quantification of small molecules in complex biological matrices, as it eliminates signal cross-talk between the analyte and its internal standard.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 10496070, m-Hydroxycocaine-D3. https://pubchem.ncbi.nlm.nih.gov/compound/m-Hydroxycocaine-D3 (accessed 2026-04-28). View Source
